Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1384429-09-7
VCID: VC2578033
InChI: InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
SMILES: C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN
Molecular Formula: C13H17N3O4
Molecular Weight: 279.29 g/mol

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate

CAS No.: 1384429-09-7

Cat. No.: VC2578033

Molecular Formula: C13H17N3O4

Molecular Weight: 279.29 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate - 1384429-09-7

Specification

CAS No. 1384429-09-7
Molecular Formula C13H17N3O4
Molecular Weight 279.29 g/mol
IUPAC Name benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate
Standard InChI InChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
Standard InChI Key MOINEIASVCHVFJ-UHFFFAOYSA-N
SMILES C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN
Canonical SMILES C1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN

Introduction

Chemical Structure and Properties

Structural Features

Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate contains a six-membered morpholine heterocycle with an oxygen at position 1 and a nitrogen at position 4. The compound features two key functional groups: a hydrazinecarbonyl (hydrazide) substituent at position 2 and a benzyloxycarbonyl group attached to the nitrogen at position 4. This structural arrangement creates a molecule with multiple reactive sites and potential pharmacophoric elements.

Chemical Identifiers and Physical Properties

The compound can be identified through several standard chemical identifiers as detailed in Table 1.

Table 1: Chemical Identifiers of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate

PropertyValue
CAS Number1384429-09-7
Molecular FormulaC₁₃H₁₇N₃O₄
Molecular Weight279.29 g/mol
IUPAC Namebenzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate
SMILESC1COC(CN1C(=O)OCC2=CC=CC=C2)C(=O)NN
InChIInChI=1S/C13H17N3O4/c14-15-12(17)11-8-16(6-7-19-11)13(18)20-9-10-4-2-1-3-5-10/h1-5,11H,6-9,14H2,(H,15,17)
InChIKeyMOINEIASVCHVFJ-UHFFFAOYSA-N

The compound exists as a solid under standard conditions, with physical properties that reflect its polar functional groups and moderate molecular weight.

A 3. Structural Analysis

Key Functional Groups

The structural complexity of benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate arises from its three principal components:

  • Morpholine Ring: A six-membered heterocycle containing both oxygen and nitrogen atoms that provides a rigid scaffold with defined stereochemistry .

  • Hydrazide Group: The -C(O)NHNH₂ functionality at position 2 represents a highly reactive center capable of participating in numerous chemical transformations, particularly condensation reactions with carbonyl compounds.

  • Benzyloxycarbonyl (Cbz) Group: Attached to the morpholine nitrogen at position 4, this group serves as both a protecting group and a potential site for further functionalization .

Chemical Reactivity

Hydrazide Functionality

The hydrazide group in benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate represents a key reactive center that can participate in numerous transformations:

  • Condensation Reactions: Formation of hydrazones and acylhydrazones with aldehydes and ketones

  • Cyclization Reactions: Potential to form heterocyclic systems such as 1,3,4-oxadiazoles or 1,2,4-triazoles

  • Coordination Chemistry: Ability to act as a ligand for metal complexes due to the presence of multiple coordination sites

Benzyloxycarbonyl Group Reactivity

The benzyloxycarbonyl (Cbz) protecting group can be selectively cleaved under various conditions:

  • Catalytic hydrogenation (Pd/C, H₂)

  • Hydrobromic acid in acetic acid

  • Trimethylsilyl iodide

This selective deprotection capability makes the compound valuable for sequential synthetic transformations .

Comparative Analysis with Related Compounds

Structural Analogues

Several structurally related compounds provide context for understanding benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate. Table 2 presents a comparison of key properties with closely related derivatives.

Table 2: Comparison of Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate with Related Compounds

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Difference
Benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate1384429-09-7C₁₃H₁₇N₃O₄279.29Reference compound
Benzyl 2-(hydroxymethyl)morpholine-4-carboxylate135782-20-6C₁₃H₁₇NO₄251.28Hydroxymethyl group at position 2 instead of hydrazide
4-Benzyl-2-morpholinecarboxylic acid hydrochloride135072-15-0C₁₂H₁₆ClNO₃257.71Carboxylic acid at position 2 and benzyl at position 4
Benzyl (2R)-2-(hydroxymethyl)morpholine-4-carboxylate500702-97-6C₁₃H₁₇NO₄251.28R-stereochemistry at position 2 with hydroxymethyl group

Functional Group Variations

  • The hydrazide functionality in benzyl 2-(hydrazinecarbonyl)morpholine-4-carboxylate introduces additional hydrogen bond donors and acceptors compared to the hydroxymethyl analogue .

  • The presence of the benzyloxycarbonyl group at position 4 distinguishes these compounds from simple morpholine derivatives and affects their lipophilicity and membrane permeability .

SupplierCatalog NumberAvailable QuantitiesPrice Range (2025)Purity
VulcanchemVC2578033Not specifiedNot specifiedResearch grade
Cymit Quimica3D-JFC4290950 mg, 500 mg€541.00 - €1,480.00Research grade

The compound is typically supplied with a certificate of analysis confirming its identity and purity, making it suitable for research applications in medicinal chemistry and organic synthesis .

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